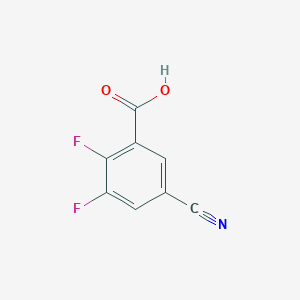

5-Cyano-2,3-difluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyano-2,3-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO2/c9-6-2-4(3-11)1-5(7(6)10)8(12)13/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJOODYICGJDIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201302075 | |

| Record name | 5-Cyano-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227266-94-5 | |

| Record name | 5-Cyano-2,3-difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227266-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyano-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 5 Cyano 2,3 Difluorobenzoic Acid

De Novo Synthesis Approaches to 5-Cyano-2,3-difluorobenzoic Acid

De novo synthesis offers the advantage of building the molecule from the ground up, allowing for the strategic placement of each functional group.

While specific multi-step sequences leading directly to the aromatic ring of this compound are not extensively detailed in publicly available literature, the general principles of aromatic chemistry suggest plausible pathways. Such a synthesis would likely commence with a difluorinated starting material, followed by a series of reactions to introduce the cyano and carboxyl groups. For instance, a hypothetical route could begin with the nitration of 1,2-difluorobenzene, followed by reduction of the nitro group to an amine. Subsequent protection of the amine, followed by ortho-lithiation and carboxylation, and finally a Sandmeyer reaction to convert the protected amine to the nitrile, represents a potential, albeit complex, sequence. The challenges in such a sequence lie in managing the regioselectivity of each step and ensuring compatibility between the various functional groups.

Modern catalytic methods offer more elegant and efficient solutions for the synthesis of highly substituted aromatics. While specific catalytic routes for the de novo synthesis of this compound are not prominently reported, related methodologies provide a conceptual framework. For example, transition-metal-catalyzed cross-coupling reactions could be envisioned to assemble the substituted aromatic ring. A potential strategy could involve the cycloaddition of a suitably substituted diene and dienophile, followed by aromatization. Catalytic C-H activation and functionalization of a simpler difluorinated aromatic precursor also represent a promising, though challenging, avenue for introducing the cyano and carboxyl groups in a regioselective manner.

Precursor-Based Derivatization Strategies for this compound

The modification of existing and more readily available fluorinated aromatic precursors is often a more practical and widely employed approach for the synthesis of this compound.

A key strategy in this category involves the Sandmeyer reaction, a well-established method for converting an aromatic amine to a nitrile. wikipedia.orgorganic-chemistry.orgnih.gov The most logical and likely precursor for this transformation is 5-Amino-2,3-difluorobenzoic acid . This amino-substituted benzoic acid can be diazotized using a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid. The resulting diazonium salt is then treated with a cyanide salt, typically copper(I) cyanide, to introduce the cyano group at the 5-position.

| Precursor | Reagents | Product | Reference |

| 5-Amino-2,3-difluorobenzoic acid | 1. NaNO₂, H₂SO₄ 2. CuCN | This compound | wikipedia.orgnih.gov |

The synthesis of the required precursor, 5-Amino-2,3-difluorobenzoic acid, can itself be achieved through a multi-step sequence starting from a simpler difluorinated compound. For instance, the nitration of 2,3-difluorobenzoic acid would likely yield a mixture of isomers, from which the desired 5-nitro-2,3-difluorobenzoic acid would need to be separated. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or with reducing agents like tin(II) chloride, would provide 5-Amino-2,3-difluorobenzoic acid.

Another potential precursor-based approach involves the hydrolysis of a nitrile to a carboxylic acid. In this scenario, 5-Cyano-2,3-difluorobenzonitrile would be the key intermediate. This compound could be subjected to acidic or basic hydrolysis to convert the nitrile group at the 1-position to a carboxylic acid, yielding the final product. The synthesis of 5-Cyano-2,3-difluorobenzonitrile could potentially be achieved through the cyanation of a suitable precursor, such as 5-bromo-2,3-difluorobenzonitrile.

This strategy focuses on starting with a difluorinated aromatic compound that already possesses functional groups that can be chemically transformed into the desired cyano and carboxylic acid groups. A plausible starting material for such a strategy is 3-Bromo-2,6-difluorobenzonitrile . oakwoodchemical.comchemicalbook.com In this case, the bromine atom can be converted to a carboxylic acid group through a variety of methods, including Grignard formation followed by reaction with carbon dioxide, or through a palladium-catalyzed carboxylation reaction. The existing nitrile group would remain intact during this transformation.

| Precursor | Potential Transformation | Product | Reference |

| 3-Bromo-2,6-difluorobenzonitrile | 1. Mg, THF 2. CO₂ 3. H₃O⁺ | This compound | oakwoodchemical.comchemicalbook.com |

| 3-Bromo-2,6-difluorobenzonitrile | CO, Pd catalyst, base | This compound | - |

The regiochemistry of the starting material is crucial here, as the positions of the fluorine atoms and the bromine atom dictate the final substitution pattern of the product. The synthesis of 3-Bromo-2,6-difluorobenzonitrile itself can be achieved from 2,6-difluorobenzonitrile (B137791) via bromination. chemicalbook.com

Similarly, one could envision a route starting from a precursor where the positions of the cyano and bromo substituents are reversed, such as 2-Bromo-3,6-difluorobenzonitrile . nih.govbldpharm.com However, the manipulation of this isomer to yield the desired product would be more challenging due to the positions of the functional groups.

Principles of Green Chemistry and Sustainable Synthesis in the Production of this compound

The growing emphasis on environmental responsibility in the chemical industry has spurred the application of green chemistry principles to the synthesis of valuable compounds like this compound. The goal is to develop synthetic routes that are not only efficient but also minimize environmental impact through reduced waste, lower energy consumption, and the use of less hazardous materials.

Traditional synthetic pathways to fluorinated and cyanated benzoic acids often rely on methods that are effective but pose environmental and safety challenges. For instance, the Sandmeyer reaction, a common method for introducing a cyano group, is known to be unfavorable for large-scale production due to safety concerns and the generation of significant waste streams. google.com The pursuit of greener alternatives focuses on several key areas: atom economy, solvent and reagent choice, and the use of catalysis.

Atom Economy: A central tenet of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. Reactions with high atom economy are inherently more sustainable as they generate less waste. For the synthesis of this compound, this involves designing routes that incorporate the maximum number of atoms from the starting materials into the final molecule.

Solvent and Reagent Selection: The choice of solvents and reagents is critical in determining the environmental footprint of a synthetic process. Many conventional organic solvents are volatile, flammable, and toxic. Research into greener alternatives includes the use of water, supercritical fluids like CO2, and ionic liquids. researchgate.net For example, the use of water as a solvent, where feasible, significantly reduces the environmental impact. One study on the synthesis of a related compound, 3,5-difluorobenzoic acid, successfully employed hydrogen peroxide in water, highlighting a greener approach. chemicalbook.com Similarly, the selection of reagents that are less hazardous and can be used in catalytic amounts is a key objective.

Catalysis: Catalytic reactions are a cornerstone of green chemistry, offering pathways with lower activation energies, higher selectivity, and reduced waste generation compared to stoichiometric reactions. The development of novel catalysts can enable more efficient and environmentally benign syntheses of this compound. This could involve heterogeneous catalysts that are easily separated and recycled, or biocatalysts that operate under mild conditions.

The table below illustrates a conceptual comparison between a traditional and a greener synthetic approach for a key transformation in the synthesis of a related compound, highlighting the potential improvements offered by green chemistry principles.

| Parameter | Traditional Synthesis (e.g., Sandmeyer Reaction) | Greener Catalytic Synthesis (Conceptual) |

| Reagents | NaNO2, HCl, CuCN | Catalytic amount of a transition metal complex, non-toxic cyanide source |

| Solvents | Halogenated organic solvents | Water, ethanol, or solvent-free conditions |

| Atom Economy | Moderate to low | Potentially high |

| Waste Products | Significant inorganic salts, copper waste | Minimal byproducts |

| Energy Consumption | Often requires heating and cooling steps | Potentially lower energy requirements |

| Safety | Use of toxic and potentially explosive diazonium salts | Avoidance of hazardous intermediates |

This table is illustrative and compares general principles, as specific data for the green synthesis of this compound is not extensively published.

Elucidating the Chemical Reactivity and Transformation Pathways of 5 Cyano 2,3 Difluorobenzoic Acid

Electrophilic Aromatic Substitution Reactions on the Fluorinated Benzoic Acid Core

The benzene (B151609) ring of 5-Cyano-2,3-difluorobenzoic acid is generally deactivated towards electrophilic aromatic substitution. This is due to the strong electron-withdrawing nature of the cyano (-CN) and carboxylic acid (-COOH) groups, which pull electron density away from the aromatic system, making it less susceptible to attack by electrophiles. The fluorine atoms also exert an electron-withdrawing inductive effect, further deactivating the ring.

While specific examples of electrophilic aromatic substitution directly on this compound are not extensively documented in readily available literature, general principles of aromatic chemistry suggest that any such reaction would require harsh conditions. The directing effects of the existing substituents would guide the position of any incoming electrophile. The carboxylic acid and cyano groups are meta-directing, while the fluorine atoms are ortho, para-directing. However, the strong deactivating effect of all substituents makes predicting the outcome complex. For instance, nitration of a related compound, 4-chloro-3,5-difluorobenzonitrile, proceeds with the nitro group entering a position influenced by the existing halogen and cyano groups, highlighting the directing influence of these functionalities. researchgate.net

Nucleophilic Aromatic Substitution Reactions of the Fluorine Atoms

The presence of electron-withdrawing groups ortho and para to the fluorine atoms makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNA_r). wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, displacing one of the fluorine atoms, which act as leaving groups. wikipedia.org

The rate and regioselectivity of these reactions are highly dependent on the reaction conditions and the nature of the nucleophile. Generally, the fluorine atom at position 2, which is ortho to the activating carboxylic acid group and para to the activating cyano group, would be the most likely site for nucleophilic attack. This is because the negative charge of the intermediate Meisenheimer complex can be effectively stabilized by resonance involving these groups. libretexts.org For example, in similar systems, the halogen atom activated by an ortho nitrogen and a para cyano group readily undergoes nucleophilic substitution. beilstein-journals.org

Common nucleophiles that can participate in such reactions include alkoxides, amines, and thiols. The choice of solvent can also play a critical role in influencing the regioselectivity of the substitution. researchgate.net

Chemical Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional handle that can undergo a variety of chemical transformations.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound can be readily converted to its corresponding esters and amides.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This reaction is an equilibrium process, and to drive it towards the product, water is often removed as it is formed. learncbse.in

Amidation involves the reaction of the carboxylic acid with an amine. This transformation often requires the activation of the carboxylic acid, for example, by converting it to a more reactive acyl chloride or by using coupling agents. The formation of amides from esters by heating with an appropriate amine is also a viable method. google.com

A patent describes the preparation of 3-cyano-2,4,5-trifluoro-benzoic acid ethyl ester, a related compound, which is subsequently hydrolyzed to the corresponding carboxylic acid. google.com This indicates that the esterification of such fluorinated cyanobenzoic acids is a feasible and documented process.

Reduction and Decarboxylation Pathways

The carboxylic acid group can be reduced to a primary alcohol. However, this transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of other functional groups on the molecule, such as the nitrile, must be considered under these conditions. In some cases, catalytic hydrogenation can reduce a nitro group to an amine without affecting a carboxylic acid group on the same molecule. researchgate.net

Decarboxylation , the removal of the carboxyl group as carbon dioxide, is another potential transformation. learncbse.in For aromatic carboxylic acids, decarboxylation often requires high temperatures and sometimes the presence of a catalyst, such as copper or its salts. google.comgoogle.com The stability of the resulting aryl anion or the steric environment around the carboxyl group can influence the ease of this reaction.

Reactivity of the Nitrile Group in this compound

The nitrile (cyano) group is a valuable functional group that can undergo several important chemical transformations. lumenlearning.com

Hydrolysis Pathways to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed under either acidic or basic conditions to first form an amide and then a carboxylic acid. byjus.comlibretexts.org This reaction proceeds through the nucleophilic addition of water to the carbon-nitrogen triple bond. lumenlearning.com

Under acidic hydrolysis , the nitrile is typically heated with a strong acid like hydrochloric acid. The final product is the carboxylic acid and an ammonium (B1175870) salt. byjus.comlibretexts.org

Under alkaline hydrolysis , the nitrile is heated with a base such as sodium hydroxide. This initially forms the salt of the carboxylic acid and ammonia. Subsequent acidification is required to obtain the free carboxylic acid. byjus.comlibretexts.org

The hydrolysis of a nitrile group to a carboxylic acid is a key step in some synthetic routes. For example, a patent describes the hydrolysis of 3-cyano-2,4-dichloro-5-fluoro-benzamide to the corresponding benzoic acid by refluxing in concentrated hydrochloric acid. google.com Biocatalytic methods using nitrilase enzymes have also been explored for the selective hydrolysis of nitriles to carboxylic acids under mild conditions. researchgate.net

Reduction to Amines

The reduction of the nitrile group in this compound to a primary amine (a benzylamine (B48309) derivative) is a key transformation that opens up avenues for the synthesis of various biologically active molecules. This conversion is typically achieved through catalytic hydrogenation or with chemical reducing agents.

Catalytic hydrogenation is a widely used and efficient method for the reduction of both aliphatic and aromatic nitriles to primary amines. acs.orgacsgcipr.org This process generally involves the use of hydrogen gas (H₂) and a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum dioxide (PtO₂), or Raney nickel. acs.orgwikipedia.org The reaction proceeds via an imine intermediate, which is further reduced to the amine. acsgcipr.orgwikipedia.org For aromatic nitriles, particularly those bearing electron-withdrawing substituents, these reductions can often be carried out under relatively mild conditions. capes.gov.br The presence of the two fluorine atoms and the carboxylic acid group on the benzene ring of this compound would be expected to facilitate this reduction. However, a significant challenge in the catalytic hydrogenation of nitriles is the potential for the formation of secondary and tertiary amine byproducts through the reaction of the initially formed primary amine with the imine intermediate. acsgcipr.orgwikipedia.org The choice of catalyst and reaction conditions, such as solvent, pH, temperature, and hydrogen pressure, are crucial for maximizing the selectivity towards the desired primary amine. wikipedia.org

Alternatively, chemical reducing agents can be employed. Reagents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce nitriles to primary amines. chemguide.co.uk The reaction with LiAlH₄ is typically carried out in an ethereal solvent like diethyl ether, followed by an acidic workup to yield the amine. chemguide.co.uk Other borane-based reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), have also been shown to be effective for the reduction of a wide variety of aromatic nitriles, affording excellent yields of the corresponding primary amines. capes.gov.br These chemical methods can sometimes offer better selectivity and avoid the high pressures associated with catalytic hydrogenation.

| Reagent/Catalyst | Conditions | Product | Notes |

| H₂ / Pd/C | Varies (temperature, pressure) | 5-(Aminomethyl)-2,3-difluorobenzoic acid | Common industrial method; potential for secondary amine byproduct formation. acs.orgwikipedia.org |

| H₂ / PtO₂ | Varies (temperature, pressure) | 5-(Aminomethyl)-2,3-difluorobenzoic acid | Adams' catalyst; effective for nitrile reduction. wikipedia.org |

| LiAlH₄ | Diethyl ether, then acid workup | 5-(Aminomethyl)-2,3-difluorobenzoic acid | Powerful reducing agent; requires careful handling. chemguide.co.uk |

| BH₂(N(iPr)₂) / cat. LiBH₄ | THF, ambient or reflux | 5-(Aminomethyl)-2,3-difluorobenzoic acid | Effective for nitriles with electron-withdrawing groups. capes.gov.br |

Cycloaddition Reactions (e.g., Tetrazole Formation)

The nitrile functionality of this compound can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. Tetrazoles are important heterocyclic compounds in medicinal chemistry, often serving as bioisosteres for carboxylic acids. acs.org

The synthesis of 5-substituted-1H-tetrazoles from nitriles is commonly achieved by reacting the nitrile with an azide (B81097) source, such as sodium azide (NaN₃). researchgate.netnih.gov This reaction is often catalyzed by metal salts, such as zinc(II) chloride or cobalt(II) complexes, or promoted by the use of ammonium chloride. researchgate.netnih.gov The reaction typically requires elevated temperatures and is often carried out in polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). capes.gov.brresearchgate.net The electron-withdrawing character of the substituents on the aromatic ring of the nitrile can significantly influence the rate of this reaction.

For this compound, the presence of the two fluorine atoms and the carboxylic acid group is expected to activate the nitrile group towards nucleophilic attack by the azide anion, thereby facilitating the cycloaddition. The general mechanism is believed to involve the activation of the nitrile, followed by the [3+2] cycloaddition with the azide to form the tetrazole ring. researchgate.net The use of organotin azides, such as tributyltin azide, has also been reported for this transformation, although concerns about the toxicity of organotin compounds have led to the development of alternative, safer methods. capes.gov.brorganic-chemistry.org

| Reagent | Catalyst/Promoter | Product | Notes |

| Sodium azide (NaN₃) | Zinc(II) chloride | 5-(5-(1H-Tetrazolyl))-2,3-difluorobenzoic acid | Commonly used, effective catalysis. nih.gov |

| Sodium azide (NaN₃) | Ammonium chloride | 5-(5-(1H-Tetrazolyl))-2,3-difluorobenzoic acid | In situ generation of hydrazoic acid. capes.gov.br |

| Sodium azide (NaN₃) | Cobalt(II) complex | 5-(5-(1H-Tetrazolyl))-2,3-difluorobenzoic acid | Homogeneous catalysis under mild conditions. researchgate.net |

| Tributyltin azide | - | 5-(5-(1H-Tetrazolyl))-2,3-difluorobenzoic acid | Effective but toxic reagent. organic-chemistry.org |

Metal-Mediated and Organocatalytic Transformations of this compound

The presence of multiple functional groups and C-H and C-F bonds on the aromatic ring of this compound makes it a substrate for various metal-mediated and organocatalytic transformations. While specific examples for this exact molecule are not extensively documented, its reactivity can be inferred from studies on related fluorinated aromatic compounds.

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. youtube.com The carboxylic acid group of this compound could potentially serve as a handle for decarboxylative cross-coupling reactions. Such reactions, often catalyzed by palladium or copper, would involve the loss of CO₂ and the formation of a new carbon-carbon or carbon-heteroatom bond at the C5 position. organic-chemistry.org Decarboxylative functionalizations, including hydroxylation and fluorination, of benzoic acids have been developed, often employing copper catalysis and sometimes photoinduction. organic-chemistry.org

Furthermore, the C-F bonds in fluoroaromatic compounds can be activated by transition metal complexes, typically those of palladium or rhodium, enabling cross-coupling reactions. mdpi.com While C-F bonds are generally strong, their activation is an area of active research. It is conceivable that under specific catalytic conditions, one of the C-F bonds in this compound could be targeted for a cross-coupling reaction.

Decarboxylation of fluorinated phthalic acids to the corresponding benzoic acids, often catalyzed by copper salts, has been reported. acs.orgnih.gov This suggests that under thermal conditions, potentially with a metal catalyst, this compound could undergo decarboxylation to yield 2,3-difluorobenzonitrile.

Organocatalysis, which utilizes small organic molecules as catalysts, offers a complementary approach to metal-catalyzed reactions. For instance, L-proline has been shown to catalyze the formation of 5-substituted 1H-tetrazoles from nitriles and sodium azide. nih.gov Such methods provide an environmentally benign alternative to metal-based catalysts.

Mechanistic Studies of Reactions Involving this compound and its Derivatives

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcome of transformations involving this compound and its derivatives. While mechanistic studies on this specific molecule are scarce, insights can be drawn from related systems.

Mechanism of Tetrazole Formation: The formation of tetrazoles from nitriles and azides has been the subject of mechanistic debate. Density functional theory (DFT) calculations suggest that the reaction does not proceed via a simple concerted [3+2] cycloaddition. Instead, a previously unsuspected nitrile activation step is proposed, leading to an imidoyl azide intermediate, which then cyclizes to form the tetrazole ring. capes.gov.bracs.orgnih.gov The activation barriers for this process are found to correlate strongly with the electron-withdrawing potential of the substituent on the nitrile. capes.gov.brnih.gov This is highly relevant for this compound, where the strongly electron-withdrawing fluorine atoms and carboxylic acid group would be expected to lower the activation barrier for this transformation.

Mechanism of Nitrile Reduction: The catalytic hydrogenation of nitriles to primary amines on metal surfaces is believed to proceed through the formation of an intermediate imine (R-CH=NH). acsgcipr.orgwikipedia.org This imine can then be further hydrogenated to the primary amine (R-CH₂NH₂). The formation of secondary and tertiary amines as byproducts occurs when the primary amine product attacks the imine intermediate. acsgcipr.orgwikipedia.org The mechanism of reduction with chemical hydrides like LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbon of the nitrile group, followed by further reduction of the intermediate imine salt upon workup. chemguide.co.uk

Mechanism of Decarboxylative Reactions: The decarboxylation of aromatic carboxylic acids can proceed through different mechanisms depending on the reaction conditions. For fluorinated benzoic acids, radical pathways have been proposed. For instance, a photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates can generate an aryl radical, which can then undergo various transformations, including fluorination or hydroxylation. organic-chemistry.orgnih.govacs.org This radical decarboxylative carbometalation strategy provides a low-temperature alternative to traditional high-temperature decarboxylation methods. acs.org

Mechanism of Palladium-Catalyzed Cross-Coupling: The general mechanism for palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orgresearchgate.net In the context of fluorinated substrates, the oxidative addition of a C-F bond to the palladium(0) catalyst is often the most challenging step. The mechanism can be influenced by the nature of the ligands on the palladium and the presence of additives. mdpi.com For electron-deficient aryl fluorides, palladium-catalyzed cross-coupling reactions involving C-F bond activation have been developed, with proposed mechanisms involving the migratory insertion of a palladium carbene. rsc.org

Advanced Applications of 5 Cyano 2,3 Difluorobenzoic Acid As a Key Synthetic Building Block

Precursor in the Synthesis of Complex Fluorinated Heterocyclic Compounds

The strategic placement of fluorine and cyano groups on the benzoic acid core makes 5-Cyano-2,3-difluorobenzoic acid an ideal starting material for the construction of various fluorinated heterocyclic compounds. These heterocycles are of significant interest due to the unique properties conferred by the fluorine atoms, such as enhanced metabolic stability and binding affinity in biological systems.

One of the most prominent applications is in the synthesis of quinolone-3-carboxylic acids, which form the core of many fluoroquinolone antibiotics. researchgate.netguidechem.com The synthetic strategy often involves the conversion of the benzoic acid to a more reactive derivative, which is then subjected to cyclization reactions to form the quinolone ring system. For instance, derivatives of this compound can be elaborated into key intermediates for the synthesis of compounds like finafloxacin (B1662518). umich.edu

Furthermore, the reactivity of the functional groups on this compound allows for its incorporation into other complex heterocyclic frameworks. For example, related difluorinated aromatic compounds are utilized in the synthesis of fluorinated benzimidazoles. nih.gov These are prepared to serve as universal bases in biological applications, highlighting the adaptability of the fluorinated phenyl motif. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided search results, the analogous reactivity of related fluorinated aromatics suggests its potential in constructing such heterocyclic systems. The synthesis of fluorinated benzimidazole (B57391) nucleosides and imidazo[1,2-a]pyridine (B132010) C-nucleosides has also been explored as analogues of biologically active compounds, indicating the broad scope of heterocyclic systems accessible from fluorinated aromatic precursors. umich.edu

The general synthetic approach for these transformations often involves the initial conversion of the carboxylic acid to an acid chloride or ester to facilitate subsequent reactions. The cyano group can also be a handle for further chemical manipulation, including hydrolysis to a carboxylic acid or reduction to an amine, further expanding the range of accessible heterocyclic structures.

Utilization in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

The application of this compound and its close analogs as key intermediates in the synthesis of pharmaceutical compounds is well-documented. The focus here is on the chemical synthesis pathways that lead to these valuable molecules, rather than their biological effects.

The synthesis of fluoroquinolone antibiotics represents a major area where this building block is employed. For example, 2,4-dichloro-3-cyano-5-fluorobenzoic acid, a closely related derivative, is a key intermediate in the synthesis of finafloxacin hydrochloride. umich.edu The synthesis of such intermediates often starts from more readily available materials and involves a series of transformations to introduce the required functional groups. umich.edu

| Starting Material | Key Transformation | Intermediate |

| 2,6-dichloro-3-fluorobenzonitrile | Bromination followed by Grignard reaction and carboxylation | 2,4-dichloro-3-cyano-5-fluorobenzoic acid |

| 2,4-difluoro-3-formamidobenzoic acid | Dehydration | 3-Cyano-2,4-difluorobenzoic acid |

| 2,4-difluoro-3-chlorobenzoic acid | Nitration, reduction, diazotization, and chlorination | 2,4-difluoro-3,5-dichlorobenzoic acid |

This table showcases synthetic routes to key pharmaceutical intermediates related to this compound.

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to maintain or enhance biological activity, is a cornerstone of modern drug design. The unique electronic properties of the fluorine atoms and the cyano group in this compound make it an interesting candidate for the design of bioactive mimetics.

While direct examples of this compound being used as a bioactive mimetic are not explicitly detailed in the provided search results, the principles of using fluorinated benzoic acids in this context are evident. Fluorine itself is often used as a bioisostere for hydrogen or a hydroxyl group, and its introduction can significantly impact a molecule's properties, such as its pKa and lipophilicity.

The synthesis of such mimetics would involve the strategic incorporation of the 5-Cyano-2,3-difluorobenzoyl moiety into a larger molecule, where it is intended to mimic the binding interactions of a different chemical group. The synthetic challenge lies in the efficient coupling of the benzoic acid or its activated derivatives with the rest of the target molecule.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds in drug discovery. This compound and its derivatives serve as valuable scaffolds for such studies due to the ease with which their functional groups can be modified.

A key aspect of SAR is understanding how changes in the chemical structure affect the biological activity of a molecule. The fluorine atoms and the cyano group of this compound offer multiple points for modification. For example, the carboxylic acid can be converted into a series of amides or esters, and the resulting derivatives can be tested for their biological activity.

The synthesis of a library of compounds for SAR studies typically involves parallel synthesis techniques, where a common intermediate is reacted with a variety of building blocks. The reactivity of the carboxylic acid group of this compound makes it well-suited for this approach. The resulting data can then be used to build theoretical models that correlate structural features with activity, guiding the design of more potent and selective compounds.

Integration into Agrochemical and Specialty Chemical Syntheses

The utility of this compound extends beyond pharmaceuticals into the realm of agrochemicals and specialty chemicals. The same properties that make it a valuable building block in drug discovery are also advantageous in these fields.

In agrochemical research, the development of new herbicides, fungicides, and insecticides often relies on the synthesis of novel chemical entities with high efficacy and specific modes of action. Fluorinated compounds are of particular interest in this area due to their enhanced biological activity and metabolic stability. While specific examples of agrochemicals derived directly from this compound are not detailed in the provided search results, the synthesis of quinolone-3-carboxylic acid derivatives, which have applications in this field, highlights its potential. researchgate.net

The synthesis of specialty chemicals, which are produced for specific applications and are often characterized by their unique performance properties, can also benefit from the use of this compound. The presence of multiple reactive sites on the molecule allows for its incorporation into a variety of chemical structures, leading to materials with tailored properties.

Contributions to Advanced Materials Research

The unique electronic and structural features of this compound make it a promising candidate for the synthesis of advanced materials with novel properties. While direct applications are not extensively documented in the provided search results, the use of related fluorinated benzoic acids in materials science provides a strong indication of its potential.

One area of interest is the development of liquid crystals. The rod-like shape of many benzoic acid derivatives, coupled with the strong dipole moment introduced by the fluorine and cyano groups, can favor the formation of liquid crystalline phases. The synthesis of such materials would involve the esterification of this compound with various long-chain alcohols to produce molecules with the required anisotropy.

Furthermore, the reactivity of the carboxylic acid and the potential for modification of the cyano group and fluorine atoms make this compound a potential monomer for the synthesis of high-performance polymers. The incorporation of fluorine into polymers is known to enhance their thermal stability, chemical resistance, and optical properties. The synthesis of such polymers could involve the conversion of the benzoic acid into a diol or a diamine, followed by polymerization with appropriate comonomers.

While the exploration of this compound in advanced materials research is still in its early stages, its unique combination of functional groups and electronic properties suggests that it holds significant promise for the development of new materials with tailored functionalities.

Monomer for Polymer Synthesis (e.g., polyimides, polyesters)

While detailed research on specific polymers synthesized directly from this compound is not extensively documented in publicly available literature, its classification by chemical suppliers as an "Organic monomer" points to its intended use in polymer science. nih.govbldpharm.com The structure of the molecule is inherently suited for creating high-performance polymers such as polyimides and polyesters.

Polyimides: Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical strength. man.ac.uk They are typically synthesized in a two-step process involving the reaction of a dianhydride with a diamine to form a poly(amic acid) precursor, which is then thermally or chemically cyclized. man.ac.uk Alternatively, one-step high-temperature solution polymerization can be used for soluble polyimides. man.ac.uk this compound, after conversion to a corresponding diamine or dianhydride derivative, could serve as a critical monomer in this process. The introduction of fluoro and cyano groups into the polymer backbone is a common strategy to enhance properties such as:

Solubility: The fluorine atoms can decrease intermolecular forces and disrupt chain packing, improving the solubility of the resulting polyimide in organic solvents, which is crucial for processing.

Dielectric Properties: The high polarity of the cyano group and the fluorine atoms can lower the dielectric constant, making the material suitable for microelectronics packaging and insulation.

Thermal Stability: Fluorinated polymers are well-regarded for their high-temperature performance.

Polyesters: In polyester (B1180765) synthesis, a dicarboxylic acid (or its derivative) is reacted with a diol. This compound can be chemically modified to act as the dicarboxylic acid component. The resulting polyester would benefit from the electronic and steric effects of the cyano and fluoro substituents, potentially leading to materials with enhanced thermal stability and specific optical properties.

Precursor for Liquid Crystal Development and Design

The design of advanced liquid crystals (LCs) for display and electro-optic applications often requires molecules with specific dipolar properties. This compound serves as an important precursor for a class of liquid-crystalline compounds with negative dielectric anisotropy (Δε < 0).

Historically, achieving high negative dielectric anisotropy involved incorporating a lateral cyano group onto the aromatic core of a mesogenic (liquid crystal-forming) molecule. However, this approach often leads to undesirable side effects, such as increased viscosity and reduced thermodynamic stability of the liquid crystal phase.

Components in Optoelectronic and Functional Materials

The unique electronic profile of this compound makes it a candidate for incorporation into advanced optoelectronic and functional materials. Chemical suppliers categorize the compound for use in OLED (Organic Light-Emitting Diode) materials, suggesting its role as a building block for emitters, host materials, or charge-transport layers. bldpharm.com

The utility of this molecule stems from the combined influence of its functional groups:

Fluorine Substituents: Attaching fluorine atoms to an aromatic ring is a well-known method for tuning the HOMO/LUMO energy levels of an organic molecule. This is critical for controlling charge injection and transport properties in devices like OLEDs and organic photovoltaics (OPVs). Fluorination can also increase the oxidative stability and electron affinity of the material.

Cyano Group: The strongly electron-withdrawing cyano group further lowers the LUMO level, which can facilitate electron injection and transport. Its presence also influences the material's emission properties and intermolecular packing in the solid state.

Benzoic Acid Moiety: The carboxylic acid function provides a synthetic handle to covalently bond the molecule to other components of a device, such as polymers, other small molecules, or even inorganic nanoparticles, creating hybrid functional materials.

These properties make derivatives of this compound suitable for applications in materials science where precise control over electronic energy levels and environmental stability is required.

Ligand and Catalyst Design Utilizing the this compound Framework

In the field of coordination chemistry and catalysis, fluorinated benzoic acids are recognized as valuable building blocks for constructing metal-organic frameworks (MOFs) and other coordination polymers. nih.gov These materials have significant applications in gas storage, separation, and heterogeneous catalysis. nih.gov

This compound is an excellent candidate for use as an organic linker in the design of such materials for several reasons:

Coordination Site: The carboxylate group (-COO⁻) readily coordinates to metal ions, forming the nodes of a framework structure.

Structural Rigidity: The phenyl ring provides a rigid spacer, which is essential for creating porous materials with permanent, well-defined cavities.

Functionality Tuning: The fluoro and cyano groups decorate the pores of the resulting MOF. Their electronic properties can tune the framework's affinity for specific guest molecules, such as CO2, for carbon capture applications. nih.gov Fluorination of the organic linkers is known to enhance the stability and performance of MOFs in targeted applications under harsh conditions. nih.gov

While specific MOFs or catalysts constructed from this compound are not prominently featured in current literature, its structural attributes align perfectly with the requirements for advanced linker design. The use of related fluorinated benzoic acids as modulators and linkers in the synthesis of rare-earth element (RE) MOFs has been shown to produce novel cluster geometries and functionalities, highlighting the potential for this class of compounds in creating new catalytic and separation materials. nih.gov

Sophisticated Spectroscopic and Analytical Methodologies for 5 Cyano 2,3 Difluorobenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 5-Cyano-2,3-difluorobenzoic acid and its analogs.

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy are indispensable for assigning the specific atoms within the molecular structure.

¹H NMR: In the proton NMR spectrum of a related compound, 3,5-difluorobenzoic acid, the aromatic protons appear as distinct signals, providing information about their chemical environment. chemicalbook.com For cyanobenzoic acids, the protons on the aromatic ring typically resonate in the downfield region, and their splitting patterns reveal their coupling with neighboring atoms. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum offers a detailed map of the carbon skeleton. The chemical shifts of the carboxyl carbon, the cyano carbon, and the aromatic carbons are all indicative of their electronic surroundings. For instance, in substituted benzoic acids, the chemical shifts provide insights into the effects of the substituents on the electron distribution within the benzene (B151609) ring.

¹⁹F NMR: Given the presence of fluorine atoms, ¹⁹F NMR is a particularly powerful tool. It provides direct information about the fluorine environments and their coupling with other nuclei, such as protons and carbons. In a study on the trifluoromethoxylation of 3,5-difluorobenzoic acid, the ¹⁹F NMR spectrum was crucial for identifying the resulting isomers, showing distinct signals for the -OCF₃ group and the fluorine atoms on the aromatic ring. beilstein-journals.org The chemical shifts and coupling constants (J-coupling) observed in ¹⁹F NMR are highly sensitive to the molecular geometry and electronic structure. beilstein-journals.org

Table 1: Representative NMR Data for Fluorinated Benzoic Acid Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| 3,5-Difluoro-2-(trifluoromethoxy)benzoic acid (major isomer) | ¹⁹F | -59.44 | d, J = 9.3 | beilstein-journals.org |

| -109.45 – -109.58 | m | beilstein-journals.org | ||

| -122.43 – -122.59 | m | beilstein-journals.org | ||

| 3,5-Difluoro-2-(trifluoromethoxy)benzoic acid (minor isomer) | ¹⁹F | -60.24 | t, J = 7.5 | beilstein-journals.org |

| -124.63 – -124.74 | m | beilstein-journals.org |

This table presents a selection of ¹⁹F NMR data for illustrative purposes. The exact chemical shifts and coupling constants for this compound would require specific experimental determination.

Two-dimensional (2D) NMR techniques are employed to unravel the complex network of connections between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons in the molecular structure. sdsu.edu For substituted benzoic acids, COSY spectra can map the relationships between the aromatic protons. researchgate.net

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate the chemical shifts of protons with the directly attached carbons (¹H-¹³C one-bond correlations). sdsu.edu This is a powerful method for unambiguously assigning carbon signals based on their attached protons. youtube.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight and elemental composition of a compound. It provides an exact mass measurement, often with an accuracy of a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula. researchgate.net For this compound (C₈H₃F₂NO₂), the expected exact mass would be 183.0132. chemscene.com

Furthermore, tandem mass spectrometry (MS/MS or MSⁿ) experiments can be performed to study the fragmentation patterns of the molecule. nih.gov By inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions is produced. docbrown.info Analysis of these fragments provides valuable structural information. For carboxylic acids, common fragmentation pathways include the loss of -OH (17 amu) and -COOH (45 amu). libretexts.orgyoutube.com In the case of this compound, fragmentation would also likely involve the loss of fluorine or other fragments related to the substituted benzene ring, providing further confirmation of the structure. docbrown.info

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and functional groups.

IR Spectroscopy: In the IR spectrum of a carboxylic acid, the most characteristic absorptions are the broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, and the strong C=O (carbonyl) stretching band, usually found between 1760 and 1690 cm⁻¹. nih.govindexcopernicus.com For cyanobenzoic acids, a sharp C≡N (nitrile) stretching vibration is expected in the range of 2260-2220 cm⁻¹. rasayanjournal.co.in Aromatic C-H stretching vibrations are generally observed between 3100 and 3000 cm⁻¹. rasayanjournal.co.in

Raman Spectroscopy: Raman spectroscopy also provides information on these vibrational modes. The C≡N stretch in 4-cyanobenzoic acid has been observed at 2239 cm⁻¹ in the Raman spectrum. rasayanjournal.co.in Aromatic ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. rasayanjournal.co.in

Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to complement experimental IR and Raman data, aiding in the assignment of the observed vibrational bands. indexcopernicus.comnih.gov The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis, confirming the presence of the key functional groups in this compound. rasayanjournal.co.in

Table 2: Characteristic Vibrational Frequencies for Functional Groups in Cyanobenzoic Acids

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 3300 - 2500 | nih.gov |

| C=O Stretch | 1760 - 1690 | indexcopernicus.com | |

| C-O Stretch | 1320 - 1210 | rasayanjournal.co.in | |

| Cyano (-C≡N) | C≡N Stretch | 2260 - 2220 | rasayanjournal.co.in |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | rasayanjournal.co.in |

This table provides general ranges for the characteristic vibrational frequencies. The precise wavenumbers for this compound would be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For substituted benzoic acids, X-ray crystallography has been used to study how different substituents, including fluorine atoms, influence the crystal packing and the formation of hydrogen-bonded dimers between the carboxylic acid groups. acs.orgmdpi.com

The crystal structure of a derivative of this compound would reveal the planarity of the benzene ring, the orientation of the cyano and carboxylic acid groups, and the nature of the intermolecular forces that stabilize the crystal lattice. researchgate.net This information is invaluable for understanding the solid-state properties of the compound.

Advanced Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or related compounds. brainly.com

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile compounds like benzoic acid derivatives. quora.comnih.gov Reversed-phase HPLC, often with a C18 column, is a common method for separating substituted benzoic acids. ekb.egsigmaaldrich.com The retention time of the compound is a characteristic property under specific chromatographic conditions (mobile phase composition, flow rate, and temperature), and the peak area can be used for quantification. A single, sharp peak in the chromatogram is indicative of a high degree of purity. quora.com

Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile derivatives of this compound, or after appropriate derivatization, GC-MS can be employed. gcms.cz In this technique, the components of a mixture are first separated by gas chromatography based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which provides both a mass spectrum for identification and a signal for quantification. GC-MS is a highly sensitive and selective technique for the analysis of complex mixtures. researchgate.net

These advanced chromatographic methods are crucial for quality control, ensuring that the this compound used in further applications meets the required purity standards. ekb.eg

Hyphenated Analytical Techniques for Reaction Monitoring and Complex Mixture Characterization

The synthesis and purification of this compound and its derivatives often result in complex mixtures containing the starting materials, intermediates, the final product, and various byproducts. To ensure the quality and purity of the final compound and to optimize reaction conditions, sophisticated analytical techniques that can separate and identify each component are essential. Hyphenated analytical techniques, which couple a separation method with a detection method, are powerful tools for this purpose. These techniques are particularly valuable for online reaction monitoring, allowing for real-time analysis of the reaction progress.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone hyphenated technique for the analysis of non-volatile and thermally labile compounds like this compound and its derivatives. The separation of components in a mixture is achieved by high-performance liquid chromatography (HPLC), after which the eluted compounds are ionized and their mass-to-charge ratios are determined by a mass spectrometer. This provides both retention time data from the chromatography and mass information from the spectrometer, enabling confident identification and quantification of the compounds.

For instance, in the synthesis of derivatives of this compound, LC-MS can be employed to monitor the consumption of the starting material and the formation of the product in real-time. This allows for precise determination of the reaction endpoint, preventing the formation of degradation products due to prolonged reaction times or excessive temperatures. Furthermore, LC-MS is invaluable for identifying and characterizing impurities in the final product, which is a critical step in the quality control of pharmaceutical ingredients.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly suited for volatile and thermally stable compounds. For the analysis of less volatile compounds like this compound, a derivatization step is often necessary to increase their volatility. For example, the carboxylic acid group can be esterified to form a more volatile methyl or ethyl ester. The derivatized sample is then introduced into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase. The separated components are then analyzed by a mass spectrometer.

GC-MS is highly effective for impurity profiling, as it can detect and identify trace amounts of volatile organic compounds that may be present in the reaction mixture or the final product. The high resolution of capillary GC columns allows for the separation of closely related isomers, which might be difficult to distinguish by other methods.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) offers an alternative separation mechanism based on the electrophoretic mobility of charged species in a capillary. This technique is particularly useful for the analysis of ionic and highly polar compounds. CE-MS combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. researchgate.net It requires only a very small sample volume and can provide rapid analysis times. researchgate.net For the analysis of this compound, which is an acidic compound, CE-MS can be a valuable tool for its separation and detection in complex matrices.

The application of these hyphenated techniques in the context of this compound and its derivatives is crucial for ensuring the efficiency of synthetic processes and the quality of the final products. The ability to monitor reactions in real-time and to comprehensively characterize complex mixtures allows for the optimization of reaction conditions, leading to higher yields, improved purity, and a better understanding of the reaction mechanisms.

Detailed Research Findings

While specific research detailing the use of hyphenated techniques for the reaction monitoring of this compound is not extensively available in the public domain, the principles can be illustrated through methodologies applied to structurally similar fluorinated benzoic acids.

A study on the determination of 2,6-difluorobenzoic acid (2,6-DFBA) in urine by GC-MS demonstrates a robust method that could be adapted for this compound. acs.org In this method, the urine samples were first purified by solid-phase extraction (SPE) and then derivatized with N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) to increase the volatility of the analyte for GC-MS analysis. acs.org The use of an internal standard, 5-bromo-2-fluorobenzoic acid, allowed for accurate quantification. acs.org

The following table summarizes the key parameters of this GC-MS method:

| Parameter | Value |

| Sample Preparation | |

| Extraction | Solid-Phase Extraction (SPE) |

| Derivatization Reagent | N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) |

| Gas Chromatography | |

| Column | Not specified |

| Carrier Gas | Not specified |

| Temperature Program | Not specified |

| Mass Spectrometry | |

| Ionization Mode | Not specified |

| Detection | Mass-spectrometric detection |

| Internal Standard | 5-bromo-2-fluorobenzoic acid |

| Table 1: GC-MS parameters for the determination of 2,6-difluorobenzoic acid. acs.org |

Similarly, LC-MS/MS methods have been developed for the sensitive and simultaneous determination of various fluorobenzoic acids in aqueous samples. researchgate.net These methods often employ a reversed-phase C18 column for separation and electrospray ionization (ESI) in negative ion mode for detection, as carboxylic acids readily form [M-H]⁻ ions.

The table below illustrates typical parameters for an LC-MS/MS analysis of fluorinated benzoic acids, which could serve as a starting point for method development for this compound.

| Parameter | Value |

| Liquid Chromatography | |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol (B129727) with a modifier (e.g., formic acid) |

| Flow Rate | 0.2 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Monitored Transition | [M-H]⁻ → fragment ions |

| Collision Energy | Optimized for each compound |

| Table 2: General LC-MS/MS parameters for the analysis of fluorinated benzoic acids. researchgate.net |

For online reaction monitoring, a small aliquot of the reaction mixture can be periodically withdrawn, diluted, and injected into the LC-MS system. By tracking the peak areas of the reactant (this compound), the desired product, and any significant byproducts over time, a reaction profile can be generated. This data is invaluable for understanding the reaction kinetics and for optimizing parameters such as temperature, catalyst loading, and reaction time to maximize the yield and purity of the target derivative.

The characterization of complex mixtures resulting from the synthesis would involve a more comprehensive analysis of the LC-MS or GC-MS data. By examining the mass spectra of all detected peaks, potential structures of impurities and byproducts can be proposed based on their molecular weights and fragmentation patterns. This information is critical for identifying the sources of impurities and for developing effective purification strategies.

Computational and Theoretical Investigations of 5 Cyano 2,3 Difluorobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and derive numerous related properties.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. nih.govmaterialsciencejournal.org A smaller energy gap suggests higher chemical reactivity and lower kinetic stability.

Computational analyses, such as those performed on similar fluorinated and cyano-substituted aromatic compounds, reveal that the presence of electron-withdrawing groups (like fluorine and cyano) significantly influences the energies of these orbitals. For instance, in a related molecule, 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile, the calculated HOMO-LUMO energy gap is 4.989 eV, indicating substantial stability but also potential for specific electronic interactions.

Table 1: Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors (Illustrative Data Based on Analogous Compounds)

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -8.369 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.380 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.989 |

| Ionization Potential (IP) | -EHOMO | 8.369 |

| Electron Affinity (EA) | -ELUMO | 3.380 |

This interactive table provides illustrative data based on calculations for 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile to demonstrate the types of parameters derived from HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov

The MEP surface is color-coded to represent different electrostatic potential values. Regions with a negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack. Conversely, regions with a positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. nih.gov For a molecule like 5-Cyano-2,3-difluorobenzoic acid, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, while positive potential would be concentrated around the acidic hydrogen of the carboxyl group. acs.org

Theoretical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. DFT methods are widely used to compute vibrational frequencies (FT-IR and FT-Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net

The calculated vibrational frequencies correspond to the different modes of atomic motion within the molecule, such as stretching, bending, and twisting of bonds. A detailed analysis of these modes, often aided by Potential Energy Distribution (PED) calculations, allows for the precise assignment of each peak in an experimental spectrum. researchgate.net Similarly, theoretical predictions of 1H and 13C NMR chemical shifts provide a powerful tool for structural elucidation.

Reaction Mechanism Elucidation via Computational Modeling

Beyond static molecular properties, computational modeling is crucial for understanding the dynamics of chemical reactions, including their pathways, kinetics, and the influence of the surrounding environment.

To understand the mechanism of a chemical reaction, it is essential to identify the transition state—the highest energy point on the reaction pathway that connects reactants to products. Computational methods can locate the geometry of these transient structures and calculate their energies.

The difference in energy between the reactants and the transition state is the activation energy (Ea). This value is a primary determinant of the reaction rate; a higher activation energy corresponds to a slower reaction. Such calculations are fundamental to predicting the feasibility and kinetics of reactions involving this compound, such as esterification or nucleophilic substitution. semanticscholar.org

Chemical reactions are typically carried out in a solvent, which can significantly influence reactivity through stabilization of reactants, products, or transition states. Computational models, such as the Polarized Continuum Model (PCM), can simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant.

These models allow researchers to calculate how properties like electronic structure, reaction energies, and activation barriers change when moving from the gas phase to a solvent environment. For polar molecules like this compound, solvent effects are expected to be substantial, and computational studies can predict how reaction outcomes might vary in different solvents, such as water, ethanol, or dimethyl sulfoxide (DMSO). dntb.gov.ua

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily dictated by the rotation of the carboxylic acid group relative to the benzene (B151609) ring. Understanding the preferred orientations and the energy barriers between them is crucial for predicting the molecule's interactions and reactivity.

Conformational Analysis:

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to determine the stable conformers of this compound and the transition states connecting them. While specific studies on this exact molecule are not prevalent in the literature, valuable insights can be drawn from computational analyses of its close structural analog, 2,3-difluorobenzoic acid nih.gov.

The rotational barrier of the carboxyl group is a key parameter determined through conformational analysis. For substituted benzoic acids, these barriers can range from approximately 21 to 40 kJ·mol⁻¹ researchgate.net. The precise barrier for this compound would be influenced by the electronic effects of the two fluorine atoms and the cyano group, as well as potential steric interactions.

| Conformer | Key Dihedral Angle (C-C-C=O) | Expected Relative Stability | Key Intramolecular Interactions |

|---|---|---|---|

| Syn | ~0° | Potentially more stable due to intramolecular H-bond with ortho-F | O-H···F interaction |

| Anti | ~180° | Potentially less stable | Repulsive interactions may be present |

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in various environments, such as in solution or in a crystalline state. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion over time.

In a typical MD simulation of this compound in a solvent like water or an organic solvent, the following aspects would be investigated:

Solvation Structure: How the solvent molecules arrange themselves around the solute, particularly around the polar cyano and carboxylic acid groups, and the more nonpolar aromatic ring.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the carboxylic acid group and solvent molecules, as well as intermolecular hydrogen bonding between two molecules of this compound to form dimers nih.gov.

Rotational Dynamics: The timescale and frequency of the rotation of the carboxylic acid group between its stable conformations.

Translational and Rotational Diffusion: How the molecule moves and tumbles within the solvent, which is important for understanding its transport properties.

The parameters for the interatomic and intermolecular forces in the simulation are typically derived from a force field, which is a set of empirical energy functions. The accuracy of the MD simulation is highly dependent on the quality of the force field used.

In Silico Design and Prediction of Novel Derivatives with Desired Reactivity Profiles

In silico methods are invaluable for the rational design of novel derivatives of this compound with specific, desired reactivity profiles. This approach can significantly reduce the time and cost associated with experimental synthesis and testing by prioritizing the most promising candidate molecules.

Methodologies for Derivative Design:

The design of new derivatives typically starts with the core structure of this compound, and modifications are made by introducing or altering substituents on the aromatic ring. The goal is to modulate the electronic and steric properties of the molecule to achieve a desired reactivity. Common in silico techniques employed in this process include:

Quantitative Structure-Activity Relationship (QSAR): If a set of derivatives with known reactivities is available, QSAR models can be built to correlate molecular descriptors (e.g., electronic properties, size, shape) with the observed reactivity. These models can then be used to predict the reactivity of new, unsynthesized derivatives.

Pharmacophore Modeling: In the context of designing molecules that interact with a biological target, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for a specific biological interaction. New derivatives can then be designed to fit this pharmacophore.

Fragment-Based Design: This approach involves identifying small molecular fragments that are known to have desirable properties and then linking them together or to the core scaffold of this compound to create new molecules.

Computational Screening and Reactivity Prediction:

Once a library of virtual derivatives has been generated, computational screening methods are used to predict their properties and prioritize them for synthesis. Key aspects of reactivity that can be predicted computationally include:

Electronic Properties: DFT calculations can be used to compute a variety of electronic properties that are indicative of reactivity. These include:

Frontier Molecular Orbital (FMO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's susceptibility to electrophilic and nucleophilic attack, respectively. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting the sites of interaction with other molecules.

Atomic Charges: Calculating the partial charges on each atom can help in understanding the inductive and resonance effects of substituents and predicting sites of reaction.

Reaction Pathway Modeling: For a specific chemical reaction, computational methods can be used to model the entire reaction pathway, including the structures of reactants, transition states, and products. The calculated activation energies can then be used to predict the reaction rates of different derivatives.

| Substituent Effect | Example Substituent | Predicted Impact on Reactivity | Computational Descriptor |

|---|---|---|---|

| Electron-Withdrawing | -NO₂ | Increases electrophilicity of the aromatic ring, increases acidity of the carboxylic acid. | Lower LUMO energy, more positive electrostatic potential on the ring. |

| Electron-Donating | -OCH₃ | Decreases electrophilicity of the aromatic ring, decreases acidity of the carboxylic acid. | Higher HOMO energy, more negative electrostatic potential on the ring. |

By systematically applying these computational techniques, it is possible to design and screen a large number of virtual derivatives of this compound to identify those with the most promising reactivity profiles for a given application, be it in materials science, medicinal chemistry, or as a synthetic intermediate.

Future Research Directions and Emerging Paradigms in 5 Cyano 2,3 Difluorobenzoic Acid Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of highly functionalized fluorinated aromatics like 5-Cyano-2,3-difluorobenzoic acid often involves multi-step processes that can be resource-intensive. A key area of future research is the development of more sustainable and efficient synthetic routes. This includes exploring greener solvents, reducing the number of synthetic steps, and improving atom economy.

Current methods for producing similar compounds, such as 3-cyano-2,4-dichloro-5-fluorobenzoic acid, have highlighted the challenges of traditional approaches, which can involve harsh reagents and produce significant waste. researchgate.netyoutube.comgoogle.com Future strategies will likely focus on late-stage fluorination and cyanation techniques, minimizing the need to carry these sensitive functional groups through long synthetic sequences. The development of catalytic methods that avoid stoichiometric reagents is also a critical goal. For instance, chemists are exploring PFAS-free synthesis routes for fluorinated pharmaceuticals and agrochemicals, which could provide environmentally friendlier options. sciencedaily.com

Table 1: Comparison of Synthetic Strategies for Polyfunctional Aromatic Acids

| Strategy | Advantages | Disadvantages | Future Research Focus |

| Traditional Multi-step Synthesis | Well-established procedures. | Often low overall yield, high waste generation, use of hazardous reagents. | Process optimization, greener solvents. |

| Late-stage Functionalization | Increased efficiency, modularity. | Can be challenging to control regioselectivity. | Development of new catalysts and directing groups. |

| Catalytic Methods | High atom economy, reduced waste. | Catalyst development can be complex and expensive. | Discovery of robust and reusable catalysts. |

| Flow Chemistry | Enhanced safety, scalability, and control. | Initial setup costs can be high. | Integration with in-line analysis and purification. |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The unique electronic properties of this compound, imparted by the fluorine and cyano groups, suggest that it may exhibit novel reactivity. Future research will undoubtedly focus on exploring these patterns and developing new catalytic transformations.

The carboxylic acid group is a prime target for modification. Rhodium-mediated decarboxylative conjugate additions have been demonstrated for other fluorinated benzoic acids, and similar transformations could be applied to this compound to create new carbon-carbon bonds. nih.gov Furthermore, innovative methods for decarboxylative fluorination of benzoic acids using photoinduced ligand-to-metal charge transfer with copper catalysts present a promising avenue for creating new fluorinated compounds. nih.govacsgcipr.orgnih.gov

The cyano group also offers a handle for further functionalization. For instance, the synthesis of 1,4-diaryl-5-cyano-1,2,3-triazoles and their subsequent photoconversion to cyanoindoles demonstrates a potential pathway for creating complex heterocyclic structures from cyano-substituted precursors. nih.govnsf.govresearchgate.net The development of palladium-catalyzed functionalization at positions adjacent to existing groups on similar aromatic systems also suggests possibilities for further derivatization. rsc.org

Expansion of Applications in Emerging Interdisciplinary Chemical Fields

The unique properties of this compound make it a promising candidate for applications in a variety of emerging interdisciplinary fields. Its rigid, fluorinated structure can be advantageous in the design of new materials with tailored electronic and physical properties.

In materials science, fluorinated phthalonitriles, which can be synthesized from precursors like this compound, are being investigated for the development of high-performance composites with low dielectric constants and excellent heat resistance, crucial for microelectronic packaging. researchgate.net The introduction of fluorine atoms can significantly influence the physical properties of polymers and liquid crystals. google.com